![molecular formula C20H20N2O9 B562710 2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate CAS No. 1076200-02-6](/img/structure/B562710.png)
2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
説明
2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C20H20N2O9 and its molecular weight is 432.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
One study discusses the synthesis and diuretic activity of related compounds, indicating a method for producing 9-bromo-substituted products with enhanced diuretic activity compared to their non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013). This reflects the chemical versatility and potential medicinal applications of similar compounds.
Molecular Rearrangement and Synthesis
Another study focuses on the molecular rearrangement and new synthesis pathways of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, a process that may be relevant for synthesizing variants of the specified compound. This research underscores the compound's role in exploring new synthetic routes and chemical behaviors (Klásek, Kořistek, Sedmera, & Halada, 2003).
Antitubercular Activity
Research into 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid N-R-amides presents an improved method for preparation and evaluates the antitubercular activities of the synthesized compounds. This demonstrates the therapeutic potential of related compounds in treating tuberculosis (Ukrainets, Tkach, & Grinevich, 2008).
Catalysis and Biological Activity
Further, the synthesis of imidazolo analogues of the redox cofactor pyrroloquinoline quinone (PQQ) has been developed, shedding light on the catalytic and biological activities of these compounds. Such research points to the compound's relevance in understanding biochemical processes and exploring its potential as a vitamin (Fouchard, Tillekeratne, & Hudson, 2004).
作用機序
Target of Action
The primary target of 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal, also known as Pyrroloquinoline quinone (PQQ), is various bacterial dehydrogenases . These enzymes play a crucial role in the oxidation-reduction process, which is fundamental to energy production in cells.
Mode of Action
PQQ serves as a redox cofactor for these dehydrogenases, providing unique redox-features . It participates in the electron transfer process, facilitating the conversion of substrates to products in enzymatic reactions .
Biochemical Pathways
PQQ is involved in the biosynthesis pathway of numerous alcohol and aldose dehydrogenases . It is derived from the two amino acids glutamate and tyrosine encoded in the precursor peptide PqqA . Five reactions are necessary to form this quinone cofactor .
Pharmacokinetics
As a water-soluble and heat-stable compound , it is likely to have good bioavailability and stability in the body.
Result of Action
The action of PQQ results in the facilitation of various biological reactions that range from oxidative deaminations to free-radical redox reactions . This can lead to the production of energy in cells and the breakdown of certain substances.
Action Environment
The action, efficacy, and stability of PQQ can be influenced by various environmental factors. For instance, its redox activity can be affected by the presence of oxygen and other redox-active substances
生化学分析
Biochemical Properties
4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal plays a crucial role in biochemical reactions as a redox cofactor. It interacts with enzymes such as methanol dehydrogenase and glucose dehydrogenase, facilitating electron transfer during oxidation-reduction reactions . These interactions are non-covalent, allowing the compound to participate in multiple catalytic cycles without being consumed .
Cellular Effects
The compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal has been shown to stimulate mitochondrial biogenesis and enhance the expression of genes involved in energy metabolism . It also promotes the regeneration of peripheral and central nerves by enhancing the activity of nerve growth factors .
Molecular Mechanism
At the molecular level, 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal exerts its effects through redox catalysis. It binds to the active sites of dehydrogenases, facilitating the transfer of electrons and stabilizing reaction intermediates . This compound also inhibits protein tyrosine phosphatases by oxidizing catalytic cysteinyl thiols, thereby modulating signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal change over time. The compound is stable under normal environmental conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it maintains its redox activity and continues to influence cellular functions such as mitochondrial biogenesis and nerve regeneration .
Dosage Effects in Animal Models
In animal models, the effects of 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal vary with dosage. Low doses promote growth and enhance immune function, while high doses can lead to toxicity and adverse effects such as oxidative stress and cellular damage . The compound exhibits a threshold effect, with beneficial outcomes observed at moderate doses .
Metabolic Pathways
4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal is involved in metabolic pathways related to redox reactions. It interacts with enzymes such as alcohol and glucose dehydrogenases, influencing metabolic flux and altering metabolite levels . The compound also affects the degradation of dietary lysine by acting as a cofactor for specific dehydrogenases .
Transport and Distribution
Within cells and tissues, 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal is transported and distributed by binding to specific transporters and proteins . It accumulates in mitochondria, where it exerts its effects on energy metabolism and mitochondrial biogenesis . The compound’s localization is influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal is primarily localized in the mitochondria, where it plays a role in energy production and redox balance . It is directed to specific subcellular compartments through targeting signals and post-translational modifications . The compound’s activity is modulated by its localization, enhancing its effects on mitochondrial function and cellular metabolism .
特性
IUPAC Name |
2-O-ethyl 7-O,9-O-dimethyl 5,5-dimethoxy-4-oxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O9/c1-6-31-19(26)12-8-10-14(21-12)13-9(17(24)27-2)7-11(18(25)28-3)22-15(13)20(29-4,30-5)16(10)23/h7-8,21H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQFOHFRVZRQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C3=C(C(C2=O)(OC)OC)N=C(C=C3C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652554 | |
| Record name | 2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076200-02-6 | |
| Record name | 2-Ethyl 7,9-dimethyl 4,5-dihydro-5,5-dimethoxy-4-oxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076200-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


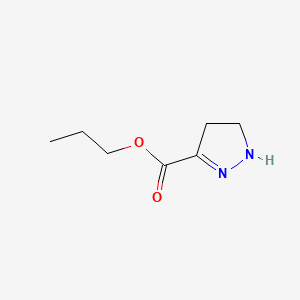

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)
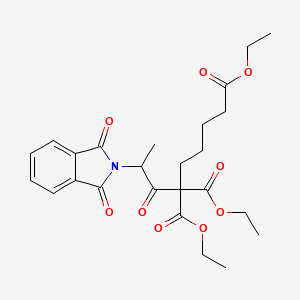

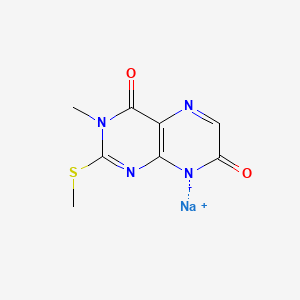
pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)

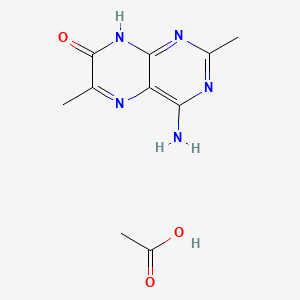
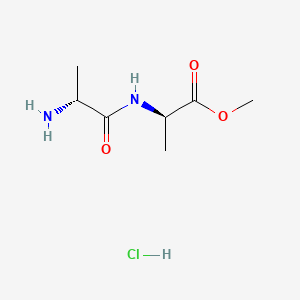
![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)
